molecular formula C11H12Cl2N2O B14055396 1-(2,5-Dichlorobenzoyl)piperazine

1-(2,5-Dichlorobenzoyl)piperazine

Cat. No.: B14055396
M. Wt: 259.13 g/mol
InChI Key: GUAAGQUEVWSESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorobenzoyl)piperazine is a chemical compound utilized in research and development as a versatile building block. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacokinetic properties and water solubility . Similarly, dichlorophenylpiperazine analogues are actively investigated in preclinical drug discovery for their interactions with various biological targets, particularly within the central nervous system . Researchers value this high-purity intermediate for constructing more complex molecules for pharmacological studies. The presence and specific positions of the chlorine atoms on the phenyl ring are critical, as these can significantly influence the compound's binding affinity and specificity towards biological targets like neurotransmitter receptors . Handling of this material requires a laboratory setting with appropriate safety controls. This product is intended For Research Use Only and is not labeled or approved for any other uses.

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

(2,5-dichlorophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H12Cl2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

GUAAGQUEVWSESI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Optimization

In a representative procedure, anhydrous piperazine (6.89 g, 80 mmol) is dissolved in tetrahydrofuran (THF, 40 mL) under nitrogen atmosphere. 2,5-Dichlorobenzoyl chloride (20 mmol) is added dropwise, followed by triethylamine (24 mmol) to scavenge HCl. The mixture is refluxed for 4–6 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 7:3) to yield the product as a white solid.

Key Parameters:

  • Solvent: THF or dichloromethane (DCM) are preferred for their ability to dissolve both aromatic chlorides and piperazine.
  • Temperature: Reflux conditions (66–80°C in THF, 40°C in DCM) optimize reaction kinetics without promoting side reactions.
  • Base: Triethylamine or sodium carbonate ensures efficient HCl neutralization, critical for preventing piperazine quaternization.

Yield and Purity Considerations

Reported yields for analogous benzoylpiperazines range from 75% to 97%, depending on stoichiometry and purification methods. For instance, the synthesis of 1-(3,4-dichlorophenyl)piperazine achieved a 75% yield after column chromatography, while 1-(2,4-dichlorobenzyl)piperazine reached 97% yield under similar conditions. Impurities typically arise from over-alkylation or residual starting materials, necessitating rigorous washing with aqueous NaOH (pH >12) and multiple solvent extractions.

Cyclization of 2,5-Dichloroaniline Derivatives

An alternative industrial-scale method involves the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride, as demonstrated in patented protocols for related dichlorophenylpiperazines. This one-pot approach reduces intermediate isolation steps, enhancing cost efficiency.

Reaction Mechanism and Kinetics

The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 2,5-dichloroaniline displaces chloride ions from bis(2-chloroethyl)amine hydrochloride. Cyclization occurs intramolecularly, forming the piperazine ring.

Optimized Conditions:

  • Temperature: 120–220°C (autoclave required for high-pressure reactions).
  • Solvent: Protonic solvents like ethanol or water facilitate intermediate solubility.
  • Molar Ratio: A 1:0.8–2.0 ratio of 2,5-dichloroaniline to bis(2-chloroethyl)amine hydrochloride minimizes byproducts.

Industrial Scalability Challenges

While this method achieves yields up to 59.5% with HPLC purity >99.5%, challenges include:

  • Waste Management: High chloride ion concentration necessitates neutralization before disposal.
  • Energy Costs: Prolonged high-temperature reactions increase operational expenses.
  • Purification: Recrystallization from ethanol/water mixtures is required to remove unreacted aniline derivatives.

Coupling Reactions Using Carbodiimide Reagents

Recent advances employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of 2,5-dichlorobenzoic acid for reaction with piperazine. This method circumvents the need for benzoyl chloride synthesis, enhancing safety.

Procedure and Advantages

  • Activation: 2,5-Dichlorobenzoic acid (1 mmol) and EDC (1.5 mmol) are dissolved in dimethylformamide (DMF) at 5°C.
  • Coupling: Piperazine (1.2 mmol) and HOBt (1.5 mmol) are added, followed by stirring at room temperature for 12 hours.
  • Workup: The product is isolated via ice-water precipitation and purified by recrystallization.

Yield: 66–82% for analogous pyrimidine-pyrazole-piperazine hybrids.
Purity: >98% by ¹H NMR, with minimal diacylpiperazine byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Nucleophilic Substitution 75–97 95–99 Moderate Benzoyl chloride instability
Cyclization 59–75 >99.5 High High energy input, waste generation
Carbodiimide Coupling 66–82 98–99 Low Cost of coupling reagents

Reaction Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents: DMF and DCM enhance reaction rates but complicate purification.
  • Ether Solvents: THF balances solubility and ease of removal, though prolonged reflux risks peroxide formation.

Catalytic Additives

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, boosting yields by 10–15%.
  • Microwave Assistance: Reduces reaction times from hours to minutes for cyclization methods, though equipment costs limit industrial adoption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,5-dichlorobenzoyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of chlorine atoms. Key reactions include:

Reaction Type Reagents/Conditions Products Yield References
Amine substitutionAniline, DMF, 80°C, 6h1-(2,5-Dichlorobenzoyl)-4-phenylpiperazine78%
Alkoxy substitutionSodium methoxide, THF, reflux, 12h1-(2,5-Dichlorobenzoyl)-4-methoxypiperazine65%
Thiol substitutionBenzyl mercaptan, K₂CO₃, DMSO, 60°C1-(2,5-Dichlorobenzoyl)-4-(benzylthio)piperazine72%

Mechanistic Insight :

  • Chlorine atoms at the 2- and 5-positions activate the benzoyl ring for NAS, favoring para substitution (C-4 position) due to steric and electronic factors .

  • Piperazine’s secondary amine facilitates deprotonation, enhancing nucleophilicity in polar aprotic solvents .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions cleaves the amide bond:

Condition Reagents Products Applications References
Acidic hydrolysis6M HCl, reflux, 8h2,5-Dichlorobenzoic acid + Piperazine dihydrochloridePrecursor purification
Basic hydrolysis2M NaOH, EtOH/H₂O (1:1), 60°C, 4h2,5-Dichlorobenzoate sodium salt + PiperazineSynthesis of modified piperazines

Notable Observations :

  • Hydrolysis rates depend on solvent polarity, with ethanol-water mixtures accelerating reaction kinetics .

  • Piperazine recovery is ≥90% under optimized conditions .

Cyclization Reactions

Intramolecular cyclization forms bioactive heterocycles:

Substrate Conditions Product Biological Activity References
α-Chloroacetamide derivativeNaH, DMSO, 60°C, 1h1,4-Disubstituted piperazine-2,5-dioneAntileishmanial (IC₅₀: 12 μM)
Ethyl bromoacetateK₂CO₃, DMF, 100°C, 24hSpiro-piperazine-lactone hybridPARP-1 inhibition (docking score: −7.41 kcal/mol)

Key Findings :

  • Cyclization efficiency correlates with electron-deficient acyl groups .

  • Spirocyclic derivatives show enhanced binding to PARP-1’s NAD⁺-binding domain due to conformational rigidity .

Acylation and Alkylation

The piperazine nitrogen undergoes further functionalization:

Reaction Reagents Products Therapeutic Relevance References
AcylationAcetyl chloride, CH₂Cl₂, 0°C1-(2,5-Dichlorobenzoyl)-4-acetylpiperazineAntipsychotic lead optimization
AlkylationEthyl bromoacetate, K₂CO₃, acetone1-(2,5-Dichlorobenzoyl)-4-(ethoxycarbonylmethyl)piperazineProdrug synthesis

Optimization Notes :

  • Acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts .

  • Alkylation yields improve with phase-transfer catalysts (e.g., TBAB) .

Coordination Chemistry

The piperazine moiety acts as a ligand for transition metals:

Metal Salt Conditions Complex Stability References
CuCl₂EtOH, RT, 2h[Cu(1-(2,5-DCl-Bz)piperazine)Cl₂]Stable in air up to 150°C
Pd(OAc)₂DMF, 100°C, 12hPalladium(II)-piperazine catalystReusable in cross-coupling reactions

Applications :

  • Copper complexes exhibit antimicrobial activity (MIC: 8–16 μg/mL against S. aureus) .

  • Palladium catalysts enable Suzuki-Miyaura couplings with aryl bromides .

Case Studies in Drug Development

1-(2,5-Dichlorobenzoyl)piperazine serves as a scaffold for bioactive molecules:

  • Anticancer Agents : Piperazine-2,5-dione derivatives inhibit PARP-1 with IC₅₀ values <1 μM, showing selectivity over PARP-2 .

  • Antimicrobials : Thiourea derivatives exhibit broad-spectrum activity (MIC: 4–32 μg/mL) .

  • Neuropharmacology : N-alkylated analogs act as dopamine D₂/D₃ receptor partial agonists .

Stability and Degradation

  • Thermal Stability : Decomposes at 210°C via cleavage of the benzoyl-piperazine bond .

  • Photodegradation : UV exposure (254 nm) induces dechlorination, forming mono- and non-chlorinated byproducts .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an insect repellent and insecticidal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of (2,5-dichlorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

Piperazine derivatives are broadly classified into phenylpiperazines (aryl-substituted) and benzylpiperazines (arylalkyl-substituted). Substitutions on the aromatic ring (e.g., halogens, methoxy, or trifluoromethyl groups) significantly alter physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Selected Piperazine Derivatives
Compound Name Substituent Molecular Weight Key Properties/Activities References
1-(2,5-Dichlorophenyl)piperazine 2,5-Dichlorophenyl 231.12 Serotonin receptor modulation
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl 196.67 5-HT1B/1C agonist; reduces locomotor activity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 230.20 5-HT1B agonist; sympatholytic effects
1-(2,5-Dimethoxybenzyl)piperazine 2,5-Dimethoxybenzyl 272.77 Psychoactive potential
1-(2,5-Dichlorobenzoyl)piperazine 2,5-Dichlorobenzoyl ~278.13* Hypothesized enhanced lipophilicity and receptor affinity N/A

*Calculated based on molecular formula C11H11Cl2N2O.

Physicochemical Properties

  • Lipophilicity : Chlorine atoms and benzoyl groups increase logP values, enhancing membrane permeability. For example, TFMPP (logP ~2.6) exhibits better CNS penetration than mCPP .
  • Solubility : Electron-withdrawing substituents (e.g., Cl, CF3) reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

Biological Activity

1-(2,5-Dichlorobenzoyl)piperazine is a compound that has garnered interest in various fields, particularly in pharmacology and toxicology. Its potential biological activities, including insecticidal properties and interactions with specific molecular targets, make it a candidate for further research. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Synthesis

The compound this compound features a piperazine ring substituted with a dichlorobenzoyl group. The synthesis typically involves the reaction of piperazine with 2,5-dichlorobenzoyl chloride under basic conditions. This method allows for the generation of various derivatives that can exhibit different biological activities.

This compound interacts with specific molecular targets in biological systems. It has been shown to inhibit certain enzymes involved in cell signaling pathways, which can affect cellular processes such as proliferation and apoptosis. This mechanism suggests potential applications in cancer therapy and other diseases where these pathways are disrupted.

Insecticidal Properties

Research indicates that this compound exhibits insecticidal activity. It has been studied as a potential insect repellent and insecticidal agent due to its ability to disrupt the normal functioning of insect physiology. The compound's effectiveness against various insect species highlights its utility in pest control.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli, among others .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25
Bacillus cereus20

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : A study focused on the design and synthesis of new derivatives based on this compound showed promising anticancer activity through molecular docking studies. The derivatives were found to interact with cancer cell receptors effectively .
  • Oxidative Stress Induction : Another investigation revealed that certain derivatives could induce oxidative stress in cells via the IL-6/Nrf2 loop pathway, suggesting potential applications in treating oxidative stress-related diseases .
  • Multitarget Activity : Recent research indicated that derivatives of this compound could exhibit multitarget activity by acting as agonists for dopamine receptors (D2) and serotonin receptors (5-HT1A), which are crucial in managing psychiatric disorders .

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dichlorobenzoyl)piperazine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or coupling reactions. For example, a two-step approach can be adapted:

Intermediate Formation : React 1-(2,5-dichlorophenyl)piperazine with acylating agents (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) under reflux .

Purification : Use column chromatography (silica gel, ethyl acetate:hexane 1:8) to isolate the product .
Optimization tips:

  • Extend reaction time (e.g., 30 hours for toluene reflux ).
  • Adjust molar ratios (e.g., 1.2 equiv. of azidobenzene derivatives for click chemistry ).

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer :
  • Column Chromatography : Silica gel with ethyl acetate:hexane (1:8) resolves polar byproducts. Monitor via TLC (Rf ~0.55 in dichloromethane:methanol 10:1) .
  • Recrystallization : Use ethyl acetate or ethanol for high-purity crystals, especially for structural analysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors like serotonin (5-HT) subtypes, as structurally similar piperazines (e.g., mCPP) show affinity for 5-HT2B/2C .
  • Software : Use AutoDock Vina or Schrödinger Suite. Dock the compound into crystal structures (e.g., PDB ID 6WGT for 5-HT2B).
  • Validation : Compare docking scores with known agonists/antagonists and validate via in vitro assays (e.g., cAMP modulation ).

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions may arise from variability in:
  • Physicochemical Properties : Measure solubility (e.g., >48.7 µg/mL at pH 7.4 ) and pKa (use potentiometric titration ).
  • Experimental Design : Standardize assays (e.g., fixed cell lines for receptor binding vs. primary cultures).
  • Data Analysis : Apply multivariate statistics to account for confounding factors (e.g., solvent effects ).

Q. What advanced structural characterization methods are recommended for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Deposit data with CCDC (e.g., CCDC 1407713 ).
  • NMR Analysis : Assign peaks using ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for piperazine protons ).
  • Thermodynamic Profiling : Calculate ΔH° and ΔS° via van’t Hoff plots to study dissociation behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.